molecular formula C14H23N5 B11740597 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11740597
M. Wt: 261.37 g/mol
InChI Key: OTOFQMYHSSTHBD-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two pyrazole rings, each substituted with different alkyl groups, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions. For instance, the synthesis might start with the preparation of 1,3-dimethyl-1H-pyrazole and 3-methyl-1-propyl-1H-pyrazole, followed by their alkylation using suitable reagents such as methyl iodide or propyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole
  • 3-methyl-1-propyl-1H-pyrazole
  • 5-amino-1,3-dimethylpyrazole

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural uniqueness contributes to its diverse reactivity and potential for various applications in scientific research and industry .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-5-6-19-14(7-11(2)16-19)9-15-8-13-10-18(4)17-12(13)3/h7,10,15H,5-6,8-9H2,1-4H3

InChI Key

OTOFQMYHSSTHBD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CN(N=C2C)C

Origin of Product

United States

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